Velnacrine maleate
CAS No.: 118909-22-1
Cat. No.: VC20760361
Molecular Formula: C17H18N2O5
Molecular Weight: 330.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118909-22-1 |
|---|---|
| Molecular Formula | C17H18N2O5 |
| Molecular Weight | 330.33 g/mol |
| IUPAC Name | 9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid |
| Standard InChI | InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
| Standard InChI Key | NEEKVKZFYBQFGT-BTJKTKAUSA-N |
| Isomeric SMILES | C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O |
| SMILES | C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O |
| Appearance | Assay:≥98%A crystalline solid |
Introduction
Velnacrine maleate, also known as 9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate, is a compound primarily recognized for its role as an acetylcholinesterase inhibitor. This pharmacological action positions it within the context of neurodegenerative diseases, particularly Alzheimer's disease, where cholinergic deficits are a significant concern. The chemical formula for Velnacrine maleate is C17H18N2O5, with a molecular weight of approximately 330.33 g/mol .
Mechanism of Action
Velnacrine maleate functions by inhibiting the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, which can enhance cholinergic transmission and potentially improve cognitive functions in patients suffering from conditions like Alzheimer's disease .
Enzymatic Inhibition
-
Reversible Inhibition: The inhibition of acetylcholinesterase by Velnacrine maleate is reversible, allowing for modulation of enzyme activity without permanent alteration to the enzyme structure .
-
Impact on Membrane Properties: Research indicates that Velnacrine maleate may influence erythrocyte membrane fluidity and aggregation, which could have implications for its therapeutic effects .
Clinical Research Findings
Velnacrine maleate has undergone various clinical trials to assess its efficacy and safety in treating Alzheimer's disease. A notable double-blind, placebo-controlled study evaluated its long-term effectiveness.
Study Overview
-
Participants: The study involved 449 patients diagnosed with clinically probable Alzheimer's disease.
-
Dosage: Participants were randomized to receive either a placebo or one of two doses of Velnacrine maleate (150 mg/d or 225 mg/d) over a 24-week period .
Results
The results highlighted several key findings:
-
Cognitive Improvement: Patients receiving Velnacrine maleate showed significant maintenance of cognitive function compared to the placebo group, particularly in memory and behavioral assessments .
-
Adverse Effects: Treatment-related adverse clinical events were reported in approximately 30% of patients receiving Velnacrine maleate, with diarrhea being the most common side effect. Notably, abnormal liver function tests were observed more frequently in those receiving higher doses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume